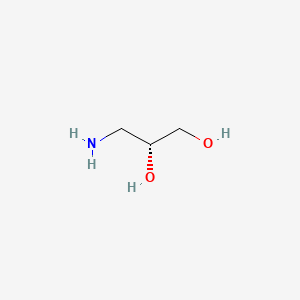

(R)-3-Amino-1,2-propanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-Amino-1,2-propanediol is a useful research compound. Its molecular formula is C3H9NO2 and its molecular weight is 91.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-3-Amino-1,2-propanediol plays a crucial role in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders. It serves as a precursor for enantiomerically pure compounds that exhibit specific biological activities. For instance, it has been utilized in the synthesis of various anti-inflammatory and anticancer agents, demonstrating efficacy in preclinical studies involving animal models .

Case Study: Antitumor Activity

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating its potential as a therapeutic agent against cancer.

Biochemical Research

In biochemical research, this compound is employed to study amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapies related to metabolic disorders. Its role as an intermediate in various metabolic processes makes it essential for research into enzyme activity and regulation .

Cosmetic Formulations

The moisturizing properties of this compound make it a popular ingredient in skincare products. It enhances hydration and improves skin health by acting as a humectant that attracts moisture to the skin. This application is particularly relevant in formulations aimed at treating dry skin conditions .

Food Industry

In the food industry, this compound is used as a food additive to enhance the nutritional profile of certain products. It provides essential amino acids that contribute to human health and can be incorporated into dietary supplements and functional foods .

Biotechnology

In biotechnological applications, this compound acts as a stabilizer for enzymes and proteins. Its ability to improve enzyme efficacy is crucial for various industrial processes, including biocatalysis and fermentation technologies. This stabilizing effect enhances the performance of biocatalysts under operational conditions .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders | Enables synthesis of enantiomerically pure drugs |

| Biochemical Research | Studies on amino acid metabolism and metabolic pathways | Aids in understanding disease mechanisms |

| Cosmetic Formulations | Used in skincare products for moisturizing properties | Improves skin hydration and health |

| Food Industry | Food additive enhancing nutritional profiles | Provides essential amino acids |

| Biotechnology | Stabilizer for enzymes and proteins | Enhances enzyme activity in industrial processes |

Analyse Des Réactions Chimiques

Aminolysis

The aminolysis of glycidol involves the nucleophilic attack of ammonia on the epoxide ring of glycidol, leading to the formation of (R)-3-amino-1,2-propanediol.

N-acylation Reactions

This compound can undergo N-acylation to form derivatives useful in various applications:

-

For instance, selective N-acylation using fatty acids can yield pseudo-ceramides with potential applications in cosmetics and pharmaceuticals .

Oxidation Reactions

Oxidovanadium(V) Schiff base complexes derived from this compound have been studied for their catalytic activity in oxidation reactions:

-

These reactions can yield multiple products including styrene oxide and phenylacetaldehyde depending on the oxidant used (e.g., hydrogen peroxide or tert-butyl hydroperoxide) .

Industrial Uses

This compound is utilized as:

-

An emulsifier in food and cosmetic formulations.

-

A precursor for the synthesis of pharmaceuticals and agrochemicals.

Synthetic Route Comparison

Oxidation Product Distribution

| Oxidant | Major Products | Conversion (%) |

|---|---|---|

| Hydrogen Peroxide | Styrene oxide, benzaldehyde | Varies |

| tert-Butyl Hydroperoxide | Styrene oxide | Up to 96% |

Propriétés

IUPAC Name |

(2R)-3-aminopropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-46-9 |

Source

|

| Record name | (2R)-3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.